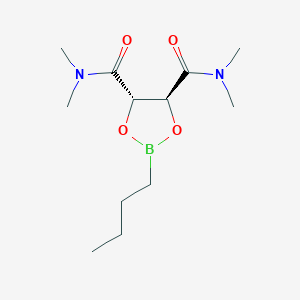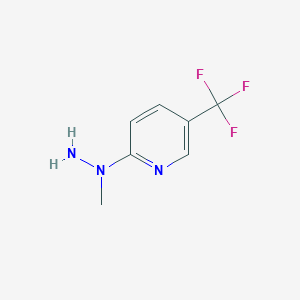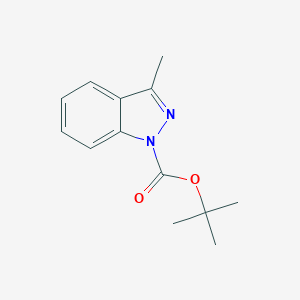![molecular formula C6H8N4O B064935 1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one CAS No. 191230-88-3](/img/structure/B64935.png)
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one, commonly known as DPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPI is a heterocyclic compound that has a unique structure and properties that make it useful for research purposes.
作用機序
DPI works by inhibiting the activity of PKC, an enzyme that is involved in cell signaling and regulation. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and plays a critical role in the growth and proliferation of cells. By inhibiting the activity of PKC, DPI can slow down or stop the growth of cancer cells and induce apoptosis. Additionally, DPI has been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
生化学的および生理学的効果
DPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC, which can lead to the inhibition of cell growth and proliferation. DPI has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, DPI has been shown to inhibit the activity of beta-amyloid, which can slow down or stop the development of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of DPI is that it is a potent inhibitor of PKC, which makes it useful for studying the role of PKC in various cellular processes. Additionally, DPI has been shown to have anticancer and anti-Alzheimer's disease properties, which makes it useful for studying the potential use of DPI in the treatment of these diseases. However, one of the limitations of DPI is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on DPI. One potential direction is to study the use of DPI in combination with other anticancer drugs to enhance their effectiveness. Another potential direction is to study the use of DPI in the treatment of other diseases, such as Parkinson's disease or Huntington's disease. Additionally, further research is needed to better understand the mechanism of action of DPI and its potential side effects.
合成法
The synthesis of DPI involves the reaction of 2-amino-4,5-dimethylimidazole with ethyl acetoacetate in the presence of acetic anhydride as a catalyst. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain DPI. The purity of DPI can be increased by recrystallization from ethanol.
科学的研究の応用
DPI has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the growth and proliferation of cancer cells. DPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DPI has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of the disease.
特性
CAS番号 |
191230-88-3 |
|---|---|
製品名 |
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one |
分子式 |
C6H8N4O |
分子量 |
152.15 g/mol |
IUPAC名 |
1,3-dimethyl-4,6-dihydroimidazo[4,5-c]pyrazol-5-one |
InChI |
InChI=1S/C6H8N4O/c1-3-4-5(10(2)9-3)8-6(11)7-4/h1-2H3,(H2,7,8,11) |
InChIキー |
MFKFGTYJKFKBBK-UHFFFAOYSA-N |
異性体SMILES |
CC1=C2C(=NC(=O)N2)N(N1)C |
SMILES |
CC1=NN(C2=C1NC(=O)N2)C |
正規SMILES |
CC1=C2C(=NC(=O)N2)N(N1)C |
同義語 |
Imidazo[4,5-c]pyrazol-5(1H)-one, 4,6-dihydro-1,3-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



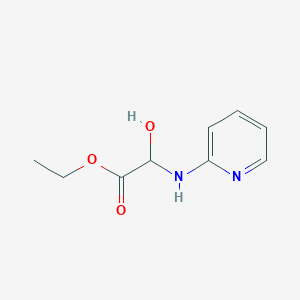
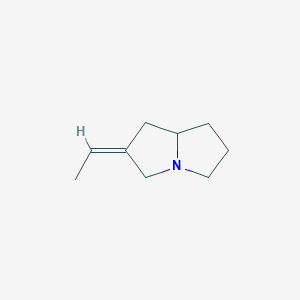
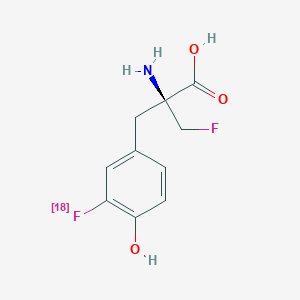
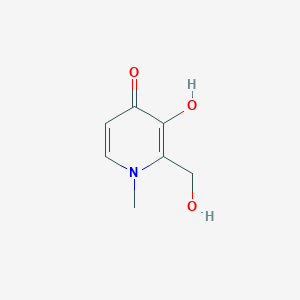
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
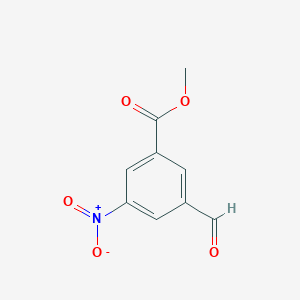
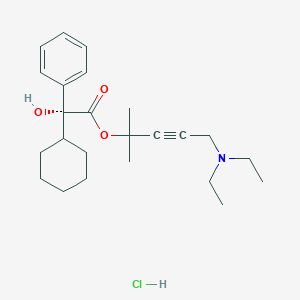
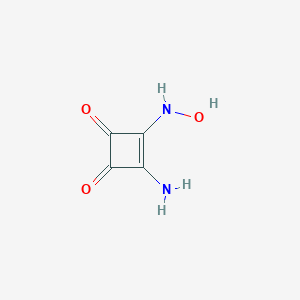
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)

